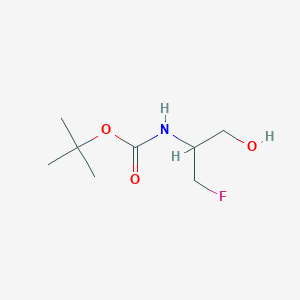
(R)-2-(Boc-amino)-3-fluoro-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoro-substituted hydroxypropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the carbamate nitrogen on the epoxide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or Jones reagent.
Reduction: The fluoro-substituted carbon can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine in an aprotic solvent.
Major Products:
Oxidation: Formation of tert-butyl N-(1-oxo-3-hydroxypropan-2-yl)carbamate.
Reduction: Formation of tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
Substitution: Formation of tert-butyl N-(1-substituted-3-hydroxypropan-2-yl)carbamate derivatives.
科学研究应用
Chemistry: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a prodrug, where it can be metabolized in vivo to release active pharmaceutical ingredients. Its carbamate group can be hydrolyzed to release the active drug in a controlled manner.
Industry: In the industrial sector, tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted hydroxypropyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can undergo hydrolysis, releasing active species that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
tert-Butyl N-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate: This compound has a trifluoromethyl group instead of a single fluoro group, which can lead to different reactivity and biological activity.
tert-Butyl N-(1-(4-fluorophenyl)-3-hydroxypropan-2-yl)carbamate: This compound contains a fluorophenyl group, which imparts different electronic and steric properties.
Uniqueness: tert-Butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate is unique due to its specific combination of a fluoro-substituted hydroxypropyl group and a carbamate functional group. This combination provides distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C8H16FNO3 |
|---|---|
分子量 |
193.22 g/mol |
IUPAC 名称 |
tert-butyl N-(1-fluoro-3-hydroxypropan-2-yl)carbamate |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12) |
InChI 键 |
XDXNIQQWVIJYEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CO)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















